
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain consistent quality and yield, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different tetrahydropyridazine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate
- Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
Uniqueness
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 6-position and the carboxylate ester functionality make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90048-21-8 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-6,8-9H,1-2H3 |
Clé InChI |
DOUZWNKKGIIYTP-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(NN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

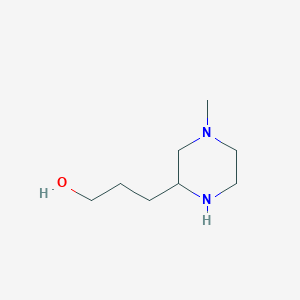
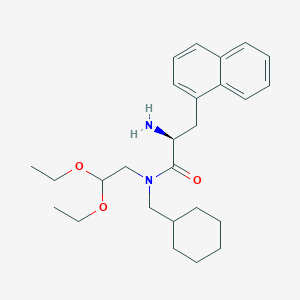
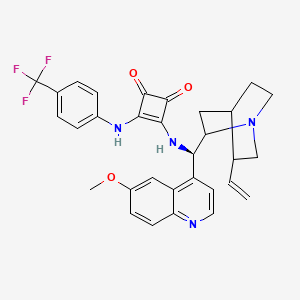
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
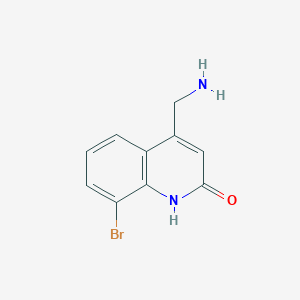
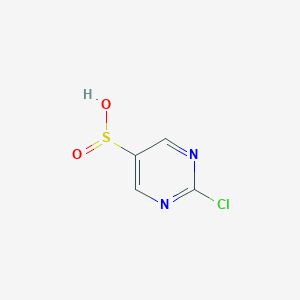
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)

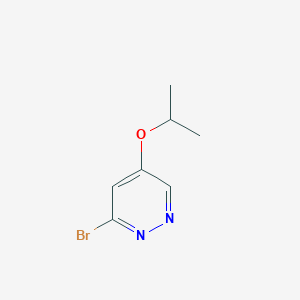

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)
